NAcM-OPT

Beschreibung

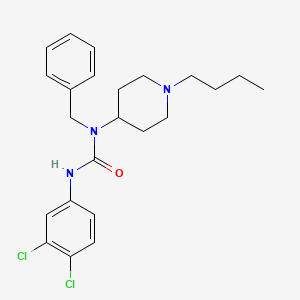

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-1-(1-butylpiperidin-4-yl)-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29Cl2N3O/c1-2-3-13-27-14-11-20(12-15-27)28(17-18-7-5-4-6-8-18)23(29)26-19-9-10-21(24)22(25)16-19/h4-10,16,20H,2-3,11-15,17H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPHJABWIKCBGMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCC(CC1)N(CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NAcM-OPT: A Technical Guide to its Mechanism of Action as a DCN1-UBE2M Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAcM-OPT is a potent, selective, and orally bioavailable small molecule inhibitor that targets the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the E2 ubiquitin-conjugating enzyme UBE2M (also known as UBC12).[1][2] This interaction is a critical step in the neddylation cascade, a post-translational modification pathway that activates Cullin-RING E3 ligases (CRLs), the largest family of ubiquitin E3 ligases. By disrupting the DCN1-UBE2M interaction, this compound effectively inhibits the neddylation of cullins, leading to a modulation of CRL activity. This guide provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action: Inhibition of the DCN1-UBE2M Interaction

The primary mechanism of action of this compound is the disruption of the N-terminal acetylation-dependent interaction between DCN1 and UBE2M.[3][4] The N-terminal acetylated methionine of UBE2M binds to a specific pocket on DCN1, an essential step for the efficient transfer of the ubiquitin-like protein NEDD8 from the E2 enzyme to the cullin substrate. This compound was designed to mimic this N-terminal acetyl-methionine and bind to this pocket on DCN1 with high affinity, thereby competitively inhibiting the binding of UBE2M.[5]

This inhibition of the DCN1-UBE2M interaction prevents the DCN1-dependent neddylation of cullins, which in turn reduces the activity of Cullin-RING E3 ligases (CRLs).[6] CRLs are responsible for the ubiquitination and subsequent proteasomal degradation of a vast number of cellular proteins involved in diverse processes such as cell cycle progression, signal transduction, and DNA damage repair.

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Reference |

| DCN1-UBE2M Interaction Assay (TR-FRET) | IC50 | 80 nM | [5] |

| DCN1-dependent Cullin Neddylation (Pulse-Chase Assay) | IC50 | ~10 µM (in cells) | [3] |

Table 1: In Vitro and Cellular Potency of this compound

| Cell Line | Assay | Endpoint | This compound Effect | Reference |

| HCC95 (DCN1 amplified) | Anchorage-independent growth | Colony Formation | Inhibition | [7] |

| HCC95 | Cullin Neddylation | Immunoblot | Reduction in neddylated CUL1 and CUL3 | [5] |

| HaCaT | Cell Viability (H2O2-induced oxidative stress) | CCK-8 Assay | Increased cell viability | [8] |

Table 2: Cellular Effects of this compound

| Parameter | Value | Species | Dosing Route | Reference |

| Half-life (t1/2) | 0.14 h (for parent compound 7) | Mouse | Intravenous | [1] |

| Oral Bioavailability | Orally bioavailable (specific value not stated) | Mouse | Oral | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound Precursor and this compound

Experimental Protocols

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for DCN1-UBE2M Interaction

This assay quantitatively measures the inhibitory effect of this compound on the interaction between DCN1 and UBE2M.

Materials:

-

Purified recombinant His-tagged DCN1

-

Purified recombinant GST-tagged UBE2M

-

Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)

-

Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA)

-

This compound and control compounds

-

384-well low-volume microplates

-

TR-FRET plate reader

Protocol:

-

Prepare a serial dilution of this compound and control compounds in assay buffer.

-

In a 384-well plate, add DCN1 and UBE2M to a final concentration of 250 nM each.

-

Add the diluted compounds to the wells.

-

Add the anti-His-donor and anti-GST-acceptor antibodies.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (donor) and ~665 nm (acceptor).

-

Calculate the ratio of acceptor to donor emission and plot the results against the compound concentration to determine the IC50 value.

In Vitro Pulse-Chase Cullin Neddylation Assay

This assay monitors the transfer of NEDD8 from the E2 enzyme UBE2M to a cullin substrate in the presence of DCN1 and assesses the inhibitory effect of this compound.

Materials:

-

NEDD8-activating enzyme (E1 - NAE1/UBA3)

-

UBE2M

-

Fluorescently labeled NEDD8 (e.g., Cy5-NEDD8)

-

Cullin-RBX1 complex (e.g., CUL1-RBX1)

-

DCN1

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10 mM MgCl2)

-

This compound and control compounds

-

SDS-PAGE gels and imaging system

Protocol:

-

Pulse Step: Incubate E1, UBE2M, and fluorescently labeled NEDD8 with ATP in the assay buffer to form the UBE2M~NEDD8 thioester intermediate.

-

Chase Step: Add the Cullin-RBX1 complex and DCN1 to the reaction mixture, along with a serial dilution of this compound or control compounds.

-

Incubate the reaction at 37°C for various time points.

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the reaction products by SDS-PAGE.

-

Visualize the fluorescently labeled neddylated cullin bands using an appropriate imaging system.

-

Quantify the band intensities to determine the rate of neddylation and the inhibitory effect of this compound.

Immunoblotting for Cellular Cullin Neddylation

This method is used to assess the effect of this compound on the steady-state levels of neddylated cullins in cultured cells.

Materials:

-

Cell line of interest (e.g., HCC95)

-

This compound and DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against specific cullins (e.g., anti-CUL1, anti-CUL3) and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE and Western blotting equipment

-

Chemiluminescent substrate and imaging system

Protocol:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

The upper band for each cullin represents the neddylated form, while the lower band is the unneddylated form.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the core signaling pathway affected by this compound and the logical workflow of its mechanism of action.

Caption: The Neddylation Cascade and the Point of this compound Inhibition.

Caption: Logical Workflow for Characterizing this compound's Mechanism of Action.

Conclusion

This compound represents a significant advancement in the targeted inhibition of the neddylation pathway. Its mechanism of action, centered on the specific disruption of the DCN1-UBE2M protein-protein interaction, provides a more targeted approach to modulating CRL activity compared to broader inhibitors of the neddylation cascade. The data and protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working with this compound and investigating the intricate roles of the neddylation pathway in health and disease.

References

- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 2. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 3. Structural Insights into NEDD8 Activation of Cullin-RING Ligases: Conformational Control of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Author Guidelines [researcher-resources.acs.org]

- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The In-Depth Technical Guide to NAcM-OPT and the Cullin-RING Ligase Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cullin-RING ligases (CRLs) represent the largest family of E3 ubiquitin ligases, playing a pivotal role in regulating a vast array of cellular processes by targeting substrate proteins for ubiquitination and subsequent proteasomal degradation. The activity of CRLs is critically dependent on a post-translational modification known as neddylation, where the ubiquitin-like protein NEDD8 is covalently attached to the cullin scaffold. This process is facilitated by a cascade of enzymes, including the DCN1 co-E3 ligase, which promotes the transfer of NEDD8 from the UBE2M (UBC12) E2 conjugating enzyme to the cullin. NAcM-OPT has emerged as a potent and selective small molecule inhibitor that disrupts the N-terminal acetylation-dependent interaction between DCN1 and UBE2M, thereby inhibiting cullin neddylation and CRL activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action within the cullin-RING ligase pathway, detailed experimental protocols for its characterization, and a summary of key quantitative data.

The Cullin-RING Ligase (CRL) Pathway and the Role of Neddylation

Cullin-RING ligases are multisubunit complexes that act as molecular scaffolds to bring together an E2 ubiquitin-conjugating enzyme and a specific substrate, thereby facilitating the transfer of ubiquitin. The core of a CRL complex consists of a cullin protein, a RING-box protein (RBX1 or RBX2), an adaptor protein, and a substrate receptor.[1][2] This modular architecture allows for the recognition of a wide variety of substrates, making CRLs central regulators of protein homeostasis.[3]

The activation of CRLs is contingent upon the covalent attachment of NEDD8 to a conserved lysine residue on the cullin subunit, a process termed neddylation.[2][4][5] Neddylation induces a conformational change in the cullin C-terminus, which enhances the recruitment of the ubiquitin-charged E2 enzyme and promotes the catalytic activity of the ligase.[2][6]

The neddylation cascade involves a series of enzymatic steps:

-

E1 Activating Enzyme (NAE): Activates NEDD8 in an ATP-dependent manner.

-

E2 Conjugating Enzyme (UBE2M/UBC12 or UBE2F): Receives the activated NEDD8 from the E1 enzyme.

-

E3 Ligase: While the RING-box protein has inherent E3 ligase activity, co-factors are often required for efficient neddylation.

DCN1 as a Co-E3 Ligase:

Defective in Cullin Neddylation 1 (DCN1) acts as a scaffold-like co-E3 ligase that facilitates the neddylation of cullins.[7][8] DCN1 binds to both the cullin and the NEDD8-charged E2 enzyme, UBE2M, bringing them into close proximity to promote the efficient transfer of NEDD8.[9] A critical feature of the DCN1-UBE2M interaction is its dependence on the N-terminal acetylation of UBE2M.[10][11] The N-acetylated methionine of UBE2M binds to a specific hydrophobic pocket on DCN1.[8][10]

This compound: A Selective Inhibitor of the DCN1-UBE2M Interaction

This compound is an orally bioavailable small molecule designed to selectively inhibit the N-terminal acetylation-dependent protein-protein interaction between DCN1 and UBE2M.[8][12] By competitively binding to the N-acetyl methionine binding pocket on DCN1, this compound prevents the recruitment of UBE2M and the subsequent neddylation of cullins.[10] This leads to a reduction in the activity of CRLs that are dependent on DCN1 for their activation.

Mechanism of Action of this compound

The following diagram illustrates the mechanism of action of this compound in the context of the cullin-RING ligase pathway.

Caption: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative data for this compound and related compounds.

Table 1: In Vitro Potency of this compound and Precursors

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | DCN1-UBE2M Interaction | NEDD8 Ligation | 80 nM | [10] |

| This compound | DCN1-UBE2M Interaction | NEDD8 Ligation (in cells) | 10 µM | [10] |

| NAcM-HIT (precursor) | DCN1-UBE2M Interaction | Peptide Binding | 7 µM | [10] |

| Compound 7 (precursor) | DCN1-UBE2M Interaction | TR-FRET Binding | 0.060 µM | [1] |

| Compound 2 (initial hit) | DCN1-UBE2M Interaction | TR-FRET Binding | 7.6 µM | [1] |

Table 2: Comparative IC50 Values of Neddylation Pathway Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | DCN1-UBE2M Interaction | NEDD8 Ligation (in vitro) | 80 nM | [10] |

| MLN4924 | NEDD8 E1 Activating Enzyme | Biochemical | 5 nM | [1] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Effect | Concentration | Reference |

| HCC95 | Anchorage-independent growth | Suppression | 10 µM | [7][10] |

| HCC95 | Cullin Neddylation (CUL1 & CUL3) | Reduction | 10 µM | [10] |

| KYSE70 | DCN1 Target Engagement | Thermal Stabilization | Not specified | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Immunoblotting for Cullin Neddylation

This protocol is used to assess the effect of this compound on the steady-state levels of neddylated cullins in cells.

Workflow Diagram:

Caption: Immunoblotting workflow.

Materials:

-

HCC95 cells

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-CUL1, Rabbit anti-CUL3, Rabbit anti-NEDD8

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed HCC95 cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound or an equivalent volume of DMSO for 48 hours.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. The upper band for cullins represents the neddylated form, while the lower band is the unneddylated form.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

-

Analysis: Quantify the band intensities to determine the ratio of neddylated to unneddylated cullins.

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cells, a hallmark of transformation, and is used to assess the anti-proliferative effects of this compound.

Workflow Diagram:

Caption: Soft agar assay workflow.

Materials:

-

HCC95 cells

-

This compound (dissolved in DMSO)

-

DMSO (vehicle control)

-

2X cell culture medium

-

Agar

-

6-well plates

-

Crystal violet solution

Procedure:

-

Prepare Base Agar Layer: Mix 1.2% agar with 2X medium to a final concentration of 0.6% agar. Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.

-

Prepare Top Agar/Cell Layer:

-

Trypsinize and count HCC95 cells.

-

Prepare a mixture of 0.7% agar and 2X medium.

-

Add the cell suspension to the agar mixture to a final cell density of 5,000 cells/well and a final agar concentration of 0.35%.

-

Add this compound (final concentration 10 µM) or DMSO to the respective wells.

-

-

Plating: Add 1.5 mL of the top agar/cell mixture on top of the solidified base layer.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days, feeding the cells twice a week with fresh medium containing this compound or DMSO.

-

Staining and Counting:

-

After the incubation period, stain the colonies with 0.005% crystal violet.

-

Count the number of colonies in each well.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Workflow Diagram:

Caption: CETSA workflow.

Materials:

-

Cell line with high DCN1 expression (e.g., KYSE70 or HCC95)

-

This compound

-

DMSO

-

PBS

-

Protease inhibitors

-

PCR tubes

-

Thermal cycler

Procedure:

-

Cell Treatment: Treat cells with this compound or DMSO for a specified time (e.g., 1 hour).

-

Heating:

-

Harvest and resuspend the cells in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

-

-

Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble protein fraction.

-

Analyze the amount of soluble DCN1 at each temperature by immunoblotting.

-

A positive result is indicated by a shift in the melting curve of DCN1 to a higher temperature in the presence of this compound, signifying stabilization upon binding.

-

In Vitro Neddylation Assay

This biochemical assay reconstitutes the neddylation reaction in vitro to directly measure the inhibitory effect of this compound.

Workflow Diagram:

References

- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A potent small-molecule inhibitor of the DCN1-UBC12 interaction that selectively blocks cullin 3 neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. longdom.org [longdom.org]

- 6. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Dcn1 functions as a scaffold-type E3 ligase for cullin neddylation | MRC PPU [ppu.mrc.ac.uk]

- 10. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative Proteomic Analysis of Cellular Protein Modulation upon Inhibition of the NEDD8-Activating Enzyme by MLN4924 [ouci.dntb.gov.ua]

- 12. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

NAcM-OPT: A Chemical Probe for Targeted Interrogation of the Neddylation Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of NAcM-OPT, a potent and selective chemical probe for the study of neddylation. Neddylation is a critical post-translational modification that involves the covalent attachment of the ubiquitin-like protein NEDD8 to substrate proteins, most notably the cullin family of E3 ubiquitin ligase scaffolds. Dysregulation of the neddylation pathway is implicated in numerous diseases, including cancer, making it an attractive target for therapeutic intervention. This compound offers a powerful tool to dissect the functional roles of neddylation by selectively inhibiting the interaction between the NEDD8-conjugating enzyme UBE2M and Defective in Cullin Neddylation 1 (DCN1), a crucial co-factor for cullin-RING ligase (CRL) activity. This guide details the mechanism of action of this compound, provides a compilation of its biochemical and cellular activities, and presents detailed protocols for key experimental assays to facilitate its use in research and drug discovery.

Introduction to Neddylation

The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBE2M or UBE2F), and various E3 ligases.[1] The primary substrates of neddylation are the cullin proteins, which form the scaffold of the largest family of E3 ubiquitin ligases, the cullin-RING ligases (CRLs).[2][3] The attachment of NEDD8 to a conserved lysine residue on the cullin scaffold induces a conformational change that is essential for the catalytic activity of the CRL complex.[4] This activation allows for the ubiquitination and subsequent proteasomal degradation of a vast array of cellular proteins involved in critical processes such as cell cycle progression, signal transduction, and DNA repair.[3]

Given its central role in regulating protein homeostasis, aberrant neddylation has been linked to the pathogenesis of several diseases, including various cancers where it can drive proliferation and survival.[2] This has spurred the development of inhibitors targeting the neddylation pathway. While the first-generation inhibitor MLN4924 (Pevonedistat), which targets the E1 activating enzyme NAE, has shown clinical activity, its broad inhibition of all neddylation can lead to toxicity.[5] This highlights the need for more specific inhibitors that target downstream components of the pathway to potentially offer a better therapeutic window.

This compound: A Selective Inhibitor of the DCN1-UBE2M Interaction

This compound is a potent and orally bioavailable small molecule inhibitor that selectively targets the protein-protein interaction between the N-terminally acetylated UBE2M and DCN1.[5][6] DCN1 acts as a scaffold-like E3 ligase, bringing the NEDD8-charged UBE2M into proximity with the cullin substrate, thereby promoting efficient NEDD8 transfer.[7] The interaction between the N-acetylated methionine of UBE2M and a hydrophobic pocket on DCN1 is a critical determinant for this process.[8]

By competitively binding to this pocket on DCN1, this compound effectively blocks the recruitment of UBE2M to the CRL complex, leading to a reduction in cullin neddylation.[9] This inhibitory action is highly specific, as this compound shows minimal activity against other DCN family members (except for the closely related DCN2) and does not inhibit N-terminal acetyltransferases.[9] This selectivity makes this compound a valuable tool for dissecting the specific roles of DCN1-dependent neddylation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity from biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Assay Type | Target | IC50 | Reference |

| In vitro Neddylation Assay | DCN1-dependent cullin neddylation | 80 nM | [6] |

| DCN1-UBE2M Interaction Assay | DCN1-UBE2M | Not explicitly stated as IC50, but potent inhibition observed | [5][9] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Concentration | Effect | Reference |

| HCC95 | Cullin Neddylation | 10 µM | Reduction in neddylated cullins | [7] |

| HCC95 | Anchorage-Independent Growth | 10 µM | Suppression of growth in soft agar | [6] |

| Multiple Cell Lines | Cullin Neddylation | 10 µM | Varied effects on different cullins depending on the cell line | [7] |

| HCC95 | Global Proteome Analysis (TMT) | 10 µM (24h) | No global changes in protein homeostasis | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on neddylation.

Cellular Cullin Neddylation Assay (Immunoblotting)

This protocol is for assessing the levels of neddylated and unneddylated cullins in cells treated with this compound.

Materials:

-

Cell culture reagents

-

This compound (and DMSO as vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific cullins (e.g., CUL1, CUL3) and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or DMSO for the specified duration (e.g., 24-48 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-CUL1) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The unneddylated and neddylated forms of the cullin will appear as two distinct bands, with the neddylated form having a higher molecular weight.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Global Proteome Analysis (TMT-Based)

This protocol outlines the general steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess global changes in protein expression following this compound treatment.

Materials:

-

Cell culture reagents and this compound

-

Lysis buffer for mass spectrometry

-

Protein digestion reagents (e.g., Trypsin)

-

TMT labeling reagents

-

High-performance liquid chromatography (HPLC) system

-

Tandem mass spectrometer

-

Proteomics data analysis software (e.g., Proteome Discoverer, MaxQuant)

Procedure:

-

Sample Preparation: Treat cells with this compound or vehicle control. Harvest and lyse the cells.

-

Protein Digestion: Quantify the protein and digest it into peptides using an enzyme like trypsin.[10]

-

TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag.[11]

-

Sample Pooling: Combine the labeled peptide samples into a single mixture.[10]

-

Peptide Fractionation: Separate the pooled peptides using offline high-pH reversed-phase liquid chromatography to reduce sample complexity.[12]

-

LC-MS/MS Analysis: Analyze each fraction by online nano-flow liquid chromatography coupled to a tandem mass spectrometer.[12]

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins.[10] The relative abundance of each protein across the different conditions is determined by the reporter ion intensities from the TMT tags.

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation, and can be used to assess the anti-proliferative effects of this compound.

Materials:

-

Cell culture medium and serum

-

Agarose (low melting point)

-

6-well plates

-

This compound

Procedure:

-

Prepare Base Agar Layer: Prepare a 0.6% (w/v) solution of agarose in cell culture medium. Pipette 2 ml of this solution into each well of a 6-well plate and allow it to solidify at room temperature.[3]

-

Prepare Top Agar Layer with Cells: Prepare a 0.4% (w/v) solution of agarose in cell culture medium.[3] Trypsinize and count the cells. Resuspend the cells in the 0.4% agarose solution at a density of approximately 5,000-10,000 cells/ml.

-

Plating: Carefully layer 1 ml of the cell-containing top agar solution onto the solidified base agar layer.

-

Treatment: After the top layer has solidified, add 1 ml of cell culture medium containing the desired concentration of this compound or vehicle control to each well.

-

Incubation and Feeding: Incubate the plates at 37°C in a humidified incubator. Feed the cells twice a week by adding fresh medium containing the compound.

-

Colony Staining and Counting: After 2-3 weeks, stain the colonies with a solution of crystal violet or a viability dye.[7] Count the number of colonies in each well using a microscope or an imaging system.

-

Analysis: Compare the number and size of colonies in the this compound-treated wells to the control wells.

Conclusion

This compound is a highly valuable chemical probe for investigating the DCN1-dependent neddylation pathway. Its specificity allows for the targeted interrogation of this pathway, providing a more nuanced understanding of its role in cellular processes and disease compared to broad-spectrum neddylation inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their studies. The continued use and development of such precise chemical tools will be instrumental in advancing our knowledge of the neddylation pathway and its potential as a therapeutic target.

References

- 1. Soft–Agar colony Formation Assay [en.bio-protocol.org]

- 2. protocols.io [protocols.io]

- 3. reactionbiology.com [reactionbiology.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tribioscience.com [tribioscience.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. uknowledge.uky.edu [uknowledge.uky.edu]

- 9. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]

- 11. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BAF_Protocol_014_TMT-Based proteomics: Isobaric isotope labeling quantitative method [protocols.io]

The Discovery and Development of NAcM-OPT: A Technical Guide to a Potent Inhibitor of the DCN1-UBE2M Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of NAcM-OPT, a potent and orally bioavailable small molecule inhibitor of the DCN1-UBE2M protein-protein interaction. This compound was developed through a structure-guided optimization of a piperidinyl urea high-throughput screening hit. This guide details the experimental protocols for key assays used in its characterization, presents its structure-activity relationship (SAR) and pharmacokinetic data in structured tables, and visualizes the underlying biological pathways and experimental workflows using Graphviz diagrams. This compound serves as a valuable chemical probe for studying the NEDD8/CUL pathway and holds therapeutic potential in cancers characterized by DCN1 amplification.

Introduction

The neddylation pathway, a post-translational modification process analogous to ubiquitination, plays a critical role in the regulation of cullin-RING ligases (CRLs), the largest family of E3 ubiquitin ligases. The activation of CRLs is dependent on the covalent attachment of the ubiquitin-like protein NEDD8 to a cullin subunit, a process facilitated by a cascade of enzymes including the NEDD8-activating enzyme (NAE, E1), NEDD8-conjugating enzymes (E2s), and NEDD8 ligases (E3s). Defective in Cullin Neddylation 1 (DCN1) acts as a co-E3 ligase, promoting the transfer of NEDD8 from the E2 enzyme UBE2M (also known as UBC12) to the cullin scaffold.

In certain cancers, such as squamous cell carcinomas, the gene encoding DCN1 is frequently amplified, leading to hyperactivation of the neddylation pathway and promoting tumorigenesis. This has made the DCN1-UBE2M interaction an attractive target for therapeutic intervention. This compound emerged from a medicinal chemistry effort to develop potent and drug-like inhibitors of this interaction.

The NEDD8/Cullin Pathway and the Role of this compound

The canonical NEDD8/cullin pathway begins with the ATP-dependent activation of NEDD8 by the NAE1/UBA3 heterodimer (E1). Activated NEDD8 is then transferred to the catalytic cysteine of a NEDD8-conjugating enzyme, UBE2M or UBE2F (E2). DCN1, acting as a scaffold-like co-E3 ligase, binds to both the N-terminally acetylated UBE2M and the cullin protein, facilitating the transfer of NEDD8 to a conserved lysine residue on the cullin. This neddylation event induces a conformational change in the CRL, leading to its activation and subsequent ubiquitination of substrate proteins, targeting them for proteasomal degradation.

This compound is a competitive inhibitor that binds to DCN1 at the UBE2M binding site, thereby preventing the DCN1-UBE2M interaction and blocking the neddylation of cullins. This leads to the accumulation of CRL substrates and can induce cell cycle arrest and apoptosis in cancer cells that are dependent on the neddylation pathway.

Discovery and Optimization of this compound

This compound was developed from a high-throughput screening hit, a piperidinyl urea compound (Compound 2), which exhibited modest inhibitory activity against the DCN1-UBE2M interaction. A subsequent structure-guided optimization campaign led to the identification of Compound 7, with significantly improved potency. However, Compound 7 suffered from poor metabolic stability. Further medicinal chemistry efforts focused on improving the pharmacokinetic properties of this series, leading to the discovery of this compound (Compound 67), which retained the high potency of Compound 7 but with markedly improved metabolic stability and oral bioavailability.[1]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound and its precursors.

Table 1: In Vitro Potency and Physicochemical Properties

| Compound | DCN1-UBE2M IC50 (nM)[2][3] | Neddylation IC50 (µM) | Solubility (µM) |

| Compound 2 (Hit) | 7600 | >50 | - |

| Compound 7 | 60 | 0.06 | 57 |

| This compound (67) | 80 | 10 | - |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties

| Compound | Microsomal Clint (mL/min/kg)[1] | In Vivo t1/2 (h) | Oral Bioavailability (%)[1] |

| Compound 7 | 170 | 0.14 | - |

| This compound (67) | Significantly more stable in vitro and in vivo | - | 88 |

Experimental Protocols

DCN1-UBE2M Interaction Assay (AlphaScreen)

This protocol describes a homogenous, bead-based proximity assay to measure the inhibition of the DCN1-UBE2M interaction.

Materials:

-

His-tagged DCN1

-

GST-tagged UBE2M

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

Glutathione Donor beads (PerkinElmer)

-

Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA

-

384-well white OptiPlate (PerkinElmer)

-

EnVision Multilabel Plate Reader (PerkinElmer)

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer.

-

Add 5 µL of the compound dilution to the wells of a 384-well plate.

-

Add 5 µL of His-DCN1 (final concentration 50 nM) to all wells.

-

Add 5 µL of GST-UBE2M (final concentration 50 nM) to all wells.

-

Incubate for 30 minutes at room temperature.

-

Add 5 µL of a 1:1 mixture of Nickel Chelate Acceptor beads and Glutathione Donor beads (final concentration 10 µg/mL each) in Assay Buffer.

-

Incubate for 1 hour at room temperature in the dark.

-

Read the plate on an EnVision reader using standard AlphaScreen settings (Excitation: 680 nm, Emission: 520-620 nm).

-

Calculate IC50 values from the dose-response curves.

Cellular Cullin Neddylation Assay (Immunoblotting)

This protocol is for assessing the effect of this compound on the steady-state levels of neddylated cullins in cells.

Materials:

-

HCC95 cells

-

This compound

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-Cullin1 (e.g., Cell Signaling Technology, #4995), Rabbit anti-NEDD8 (e.g., Cell Signaling Technology, #2745)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

SDS-PAGE gels and blotting apparatus

-

ECL Western Blotting Substrate

Procedure:

-

Seed HCC95 cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO (vehicle control) for 24-48 hours.

-

Lyse the cells in Lysis Buffer on ice for 30 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Cullin1, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the bands using an ECL substrate and an imaging system. The upper band corresponds to neddylated cullin, and the lower band to unneddylated cullin.

Global Proteome Analysis (TMT-based Quantitative Proteomics)

This protocol provides a workflow for the quantitative analysis of the cellular proteome in response to this compound treatment.

Materials:

-

HCC95 cells

-

This compound

-

Lysis Buffer: 8 M urea in 50 mM triethylammonium bicarbonate (TEAB)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin

-

Tandem Mass Tag (TMT) labeling reagents (Thermo Fisher Scientific)

-

High-pH reversed-phase fractionation system

-

LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

-

Treat HCC95 cells with this compound or DMSO for 24 hours.

-

Lyse cells in Lysis Buffer and determine protein concentration.

-

Reduce disulfide bonds with DTT (10 mM, 37°C for 1 hour).

-

Alkylate cysteines with IAA (20 mM, room temperature for 30 minutes in the dark).

-

Dilute the urea concentration to <2 M with 50 mM TEAB.

-

Digest proteins with trypsin (1:50 enzyme:protein ratio) overnight at 37°C.

-

Label the resulting peptides with the respective TMT reagents according to the manufacturer's protocol.

-

Pool the labeled samples and perform high-pH reversed-phase fractionation.

-

Analyze the fractions by LC-MS/MS.

-

Process the raw data using software such as Proteome Discoverer to identify and quantify proteins.

Conclusion

This compound is a potent, selective, and orally bioavailable inhibitor of the DCN1-UBE2M interaction. Its development represents a successful example of structure-based drug design to improve the properties of a high-throughput screening hit. This technical guide provides the essential information and protocols for researchers to utilize this compound as a chemical probe to investigate the biology of the neddylation pathway and to explore its therapeutic potential in DCN1-driven cancers. The detailed methodologies and compiled data serve as a valuable resource for the scientific community engaged in drug discovery and cancer research.

References

- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tandem mass tag-based thermal proteome profiling for the discovery of drug-protein interactions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.co.jp [abcam.co.jp]

NAcM-OPT: A Targeted Approach to Inhibit NEDD8 Conjugation by Disrupting the DCN1-UBE2M Interaction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NAcM-OPT, a potent and selective small-molecule inhibitor of the NEDD8 conjugation pathway. This compound functions by disrupting the N-terminal acetylation-dependent protein-protein interaction between the E2 conjugating enzyme UBE2M (also known as UBC12) and DCN1, a crucial co-E3 ligase in the NEDDylation cascade. This guide details the mechanism of action of this compound, presents key quantitative data on its efficacy and selectivity, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery who are interested in the targeted modulation of the NEDD8 pathway.

Introduction to the NEDD8 Conjugation Pathway and the Role of DCN1

The covalent attachment of the ubiquitin-like protein NEDD8 to target proteins, a process termed NEDDylation, is a critical post-translational modification that regulates the activity of the largest family of E3 ubiquitin ligases, the Cullin-RING Ligases (CRLs). The NEDDylation cascade involves a series of enzymatic steps analogous to ubiquitination, initiated by the NEDD8-activating enzyme (NAE, E1), followed by the transfer of NEDD8 to a NEDD8-conjugating enzyme (E2), primarily UBE2M or UBE2F. Finally, a NEDD8 E3 ligase facilitates the transfer of NEDD8 to a lysine residue on the cullin scaffold protein.

DCN1 (Defective in Cullin Neddylation 1) is a co-E3 ligase that plays a pivotal role in promoting the neddylation of cullins. A key feature of this process is the recognition of the N-terminally acetylated methionine of UBE2M by a hydrophobic pocket on DCN1. This interaction is essential for the efficient transfer of NEDD8 to cullins and the subsequent activation of CRLs. Given the frequent amplification of the DCN1 gene in several cancers, including squamous cell carcinomas, and the critical role of CRLs in regulating the stability of numerous oncoproteins and tumor suppressors, the DCN1-UBE2M interaction has emerged as an attractive therapeutic target.

This compound: A Potent Inhibitor of the DCN1-UBE2M Interaction

This compound is a chemical probe designed to specifically inhibit the N-terminal acetylation-dependent interaction between DCN1 and UBE2M. By competitively binding to the N-acetyl methionine binding pocket on DCN1, this compound effectively blocks the formation of the DCN1-UBE2M complex, thereby inhibiting cullin neddylation. This targeted approach offers a more selective means of modulating the NEDDylation pathway compared to pan-inhibitors that target the E1 activating enzyme, such as MLN4924 (Pevonedistat).

Quantitative Data on this compound Activity

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Assay Type | Parameter | Value | Reference |

| In Vitro DCN1-UBE2M Interaction | |||

| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | IC50 | 80 nM | [1][2] |

| In Vitro NEDD8 Ligation | |||

| NEDD8 Transfer Assay | IC50 | 4 µM (for NAcM-HIT, a precursor to this compound) | [1] |

| Cellular NEDD8 Ligation | |||

| Cullin Neddylation in HCC95 cells | IC50 | 10 µM | [2] |

| Cellular Phenotype | |||

| Anchorage-Independent Growth of HCC95 cells | Concentration for significant inhibition | 10 µM | [1] |

Table 1: Potency and Efficacy of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various assays, demonstrating its potent inhibition of the DCN1-UBE2M interaction and downstream NEDDylation.

| Target | Activity | Notes | Reference |

| DCN1 | Inhibited | Primary target. | [1] |

| DCN2 | Inhibited | PONY domain is 82% identical to DCN1. | [1] |

| DCN3 | No significant inhibition | [1] | |

| DCN4 | No significant inhibition | [1] | |

| DCN5 | No significant inhibition | [1] | |

| Global Proteome | No significant changes in protein homeostasis | In contrast to the pan-neddylation inhibitor MLN4924. | [1] |

Table 2: Selectivity Profile of this compound. This table highlights the selectivity of this compound for DCN1 and its close homolog DCN2 over other DCN family members and its minimal off-target effects on global protein levels.

Signaling Pathways and Experimental Workflows

The NEDD8 Conjugation Pathway and the Point of Intervention for this compound

Figure 1: The NEDD8 Conjugation Pathway. This diagram illustrates the enzymatic cascade of NEDDylation, highlighting the critical interaction between DCN1 and the N-terminally acetylated UBE2M, which is the point of intervention for this compound.

Experimental Workflow for Assessing this compound Activity

Figure 2: Experimental Workflow. This diagram outlines the key in vitro and cell-based assays used to characterize the activity of this compound, from initial biochemical screens to cellular phenotype and proteome-wide analyses.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and may require optimization for specific laboratory conditions.

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for DCN1-UBE2M Interaction

This assay quantitatively measures the binding affinity between DCN1 and an N-terminally acetylated UBE2M peptide.

Materials:

-

Biotinylated human GST-tagged DCN1

-

AlexaFluor 488-tagged and N-terminally acetylated human UBE2M (residues 1-12) peptide

-

Terbium-conjugated Streptavidin (Tb-Streptavidin)

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Triton X-100, 0.5 mM DTT

-

This compound stock solution in DMSO

-

384-well low-volume black microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare the assay cocktail containing 50 nM Biotin-DCN1, 20 nM Ac-UBE2M(1-12)-AlexaFluor488, and 2.5 nM Tb-Streptavidin in the assay buffer.

-

Dispense the this compound dilutions and DMSO (vehicle control) into the microplate wells.

-

Add the assay cocktail to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 490 nm (Terbium) and 520 nm (AlexaFluor 488).

-

Calculate the emission ratio (520 nm / 490 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Immunoblotting for Cullin Neddylation

This protocol is used to assess the levels of neddylated cullins in cells treated with this compound.

Materials:

-

HCC95 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution in DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-NEDD8, Rabbit anti-Cul1, Rabbit anti-Cul3, Mouse anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HCC95 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for anti-NEDD8 and anti-cullin antibodies and 1:5000 for anti-β-actin.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of neddylated to unneddylated cullins.

Soft Agar Colony Formation Assay

This assay measures the anchorage-independent growth of cells, a hallmark of transformation, and is used to assess the anti-proliferative effects of this compound.

Materials:

-

HCC95 cells

-

Complete growth medium

-

This compound stock solution in DMSO

-

Agar (bacteriological grade)

-

6-well plates

Procedure:

-

Prepare the bottom agar layer:

-

Prepare a 1% agar solution in water and autoclave.

-

Prepare a 2x concentrated complete growth medium.

-

Mix equal volumes of the 1% agar solution (melted and cooled to ~40°C) and the 2x medium to obtain a final concentration of 0.5% agar in 1x medium.

-

Dispense 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Prepare the top agar layer with cells:

-

Trypsinize and count the HCC95 cells.

-

Prepare a 0.7% agar solution and cool it to ~40°C.

-

Resuspend the cells in complete growth medium at a concentration of 1 x 10^4 cells/mL.

-

Mix the cell suspension with the 0.7% agar solution and complete medium containing the desired concentration of this compound or DMSO to achieve a final agar concentration of 0.35% and a cell density of 5,000 cells per well.

-

Carefully layer 1.5 mL of this cell-containing top agar onto the solidified bottom agar layer.

-

-

Incubation and Colony Counting:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 14-21 days.

-

Feed the cells twice a week by adding 200 µL of complete growth medium containing the appropriate concentration of this compound or DMSO on top of the agar.

-

After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

-

Count the number of colonies in each well using a microscope.

-

TMT-based Quantitative Proteomics

This protocol provides a general workflow for analyzing global protein expression changes in response to this compound treatment using Tandem Mass Tag (TMT) labeling.

Materials:

-

HCC95 cells

-

This compound and MLN4924 (as a control) stock solutions in DMSO

-

Lysis Buffer (e.g., 8 M urea in 50 mM TEAB)

-

DTT and iodoacetamide

-

Trypsin (mass spectrometry grade)

-

TMT labeling reagents

-

C18 solid-phase extraction cartridges

-

High-pH reversed-phase fractionation system

-

LC-MS/MS instrument (e.g., Orbitrap)

Procedure:

-

Sample Preparation:

-

Treat HCC95 cells with DMSO, 10 µM this compound, or 1 µM MLN4924 for 24 hours.

-

Harvest and lyse the cells in lysis buffer.

-

Reduce the proteins with DTT and alkylate with iodoacetamide.

-

Digest the proteins with trypsin overnight.

-

-

TMT Labeling:

-

Label the resulting peptides with the different TMT reagents according to the manufacturer's instructions.

-

Quench the labeling reaction and combine the labeled peptide samples.

-

-

Fractionation and Mass Spectrometry:

-

Desalt the combined peptide mixture using C18 cartridges.

-

Fractionate the peptides using high-pH reversed-phase chromatography.

-

Analyze each fraction by LC-MS/MS.

-

-

Data Analysis:

-

Search the raw mass spectrometry data against a human protein database to identify peptides and proteins.

-

Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT tags.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment compared to the controls.

-

Conclusion

This compound represents a significant advancement in the targeted inhibition of the NEDDylation pathway. Its specific mechanism of action, disrupting the DCN1-UBE2M interaction, provides a valuable tool for dissecting the biological roles of this pathway and offers a promising therapeutic strategy for cancers with DCN1 amplification. The data and protocols presented in this technical guide provide a solid foundation for researchers to further explore the potential of this compound and to develop novel therapeutics targeting the NEDD8 conjugation cascade.

References

The Biological Consequences of DCN1 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological consequences of inhibiting Defective in Cullin Neddylation 1 (DCN1), a critical co-E3 ligase in the protein neddylation pathway. DCN1 plays a pivotal role in the activation of Cullin-RING Ligases (CRLs), the largest family of E3 ubiquitin ligases, which regulate the degradation of approximately 20% of the cellular proteome. Consequently, the inhibition of DCN1 presents a compelling therapeutic strategy for a range of human diseases, most notably cancer. This document details the molecular mechanisms of DCN1 function, the downstream effects of its inhibition on key signaling pathways, and the resultant cellular phenotypes. Furthermore, it provides a comprehensive summary of quantitative data from preclinical studies, detailed experimental protocols for investigating DCN1 inhibition, and visual representations of the associated signaling cascades and experimental workflows.

Introduction: DCN1 and the Neddylation Pathway

Protein neddylation is a post-translational modification essential for the activation of CRLs. This process involves the covalent attachment of the ubiquitin-like protein NEDD8 to a conserved lysine residue on the cullin scaffold. The neddylation cascade is catalyzed by a trio of enzymes: an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBC12 or UBE2F), and an E3 ligase. DCN1 functions as a scaffold-like E3 ligase, facilitating the transfer of NEDD8 from the E2 enzyme to the cullin subunit, thereby activating the CRL complex. Activated CRLs, in turn, target a vast array of substrate proteins for ubiquitination and subsequent degradation by the proteasome. These substrates are often key regulators of critical cellular processes, including cell cycle progression, DNA replication, and signal transduction.

Given its central role in CRL activation, DCN1 has emerged as a promising therapeutic target. Aberrant neddylation and the overexpression of DCN1 have been implicated in the pathogenesis of various cancers, including squamous cell carcinoma, prostate cancer, and gastric cancer. Inhibition of DCN1 disrupts the neddylation pathway, leading to the inactivation of specific CRLs and the accumulation of their cognate substrates. This can trigger a cascade of anti-tumor effects, such as cell cycle arrest, apoptosis, and the suppression of tumor growth.

Methodological & Application

Application Notes and Protocols for NAcM-OPT in Western Blot Analysis of Neddylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neddylation is a critical post-translational modification where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins, most notably the cullin family of proteins. This process is essential for the activation of Cullin-RING E3 ubiquitin ligases (CRLs), which in turn regulate the degradation of a vast number of cellular proteins involved in key processes like cell cycle progression, signal transduction, and the DNA damage response. Dysregulation of the neddylation pathway has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.

NAcM-OPT is a potent, selective, and orally bioavailable small molecule inhibitor of the neddylation pathway.[1][2] It functions by disrupting the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and the NEDD8-conjugating enzyme UBE2M (also known as UBC12).[1][2][3] This interaction is crucial for the efficient transfer of NEDD8 to cullins. By inhibiting this step, this compound effectively blocks the neddylation and subsequent activation of specific cullin-RING ligases, particularly those containing CUL1 and CUL3.[1][4]

These application notes provide a detailed protocol for utilizing this compound to study neddylation in a cellular context, with a focus on Western blotting as the primary detection method.

Mechanism of Action of this compound

The neddylation cascade is a three-step enzymatic process analogous to ubiquitination, involving an E1 activating enzyme (NAE), an E2 conjugating enzyme (UBE2M or UBE2F), and an E3 ligase. DCN1 acts as a co-E3 ligase, facilitating the transfer of NEDD8 from the E2 enzyme to the cullin substrate. This compound specifically targets the interaction between DCN1 and the N-terminally acetylated UBE2M, thereby preventing the formation of a productive E3 ligase complex and inhibiting cullin neddylation.[1][2][5]

Caption: Neddylation pathway and the inhibitory action of this compound.

Data Presentation

The efficacy of this compound in inhibiting cullin neddylation can be quantified by measuring the reduction in the neddylated form of cullins relative to the total cullin protein. Below is a summary of representative quantitative data.

| Cell Line | Cullin Isoform | This compound Concentration (µM) | % Inhibition of Neddylation | Reference |

| HCC95 | CUL1 | 10 | Significant reduction | [1] |

| HCC95 | CUL3 | 10 | Significant reduction | [1] |

| U2OS | CUL3 | 1 | Effective inhibition | [6] |

| U2OS | CUL3 | 0.001 | Potent inhibition by analogs | [6] |

Experimental Protocols

Protocol 1: Cellular Treatment with this compound

This protocol outlines the steps for treating cultured cells with this compound prior to protein extraction for Western blot analysis.

Materials:

-

Cultured cells of interest (e.g., HCC95, U2OS)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

Cell culture plates/flasks

-

Standard cell culture incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.

-

Prepare fresh dilutions of this compound in complete cell culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). A typical final concentration range for cellular assays is 1-10 µM.[1][5]

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.

-

Incubate the cells for the desired treatment duration. A time course of 4 to 24 hours is recommended to observe effects on cullin neddylation.[5][7]

-

Following incubation, proceed immediately to cell lysis and protein extraction.

Protocol 2: Western Blot for Neddylated Cullins

This protocol provides a detailed methodology for the detection of neddylated and unneddylated cullins by Western blot.

Materials:

-

Treated and control cells from Protocol 1

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Ice-cold RIPA lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels (appropriate percentage for resolving cullin proteins, typically 8-10%)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Anti-Cullin1 (specific for both neddylated and unneddylated forms)

-

Anti-Cullin3 (specific for both neddylated and unneddylated forms)

-

Anti-NEDD8

-

Loading control antibody (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin)

-

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Cell Lysis: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with inhibitors (e.g., 1 mL for a 10 cm dish).[7][8] c. Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-40 µg per lane) and boil at 95-100°C for 5-10 minutes to denature the proteins.

-

SDS-PAGE and Protein Transfer: a. Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved. Neddylated cullins will migrate slower (approximately 8 kDa shift) than their unneddylated counterparts.[9][10] b. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point of 1:1000 is common. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

-

Detection and Analysis: a. Prepare the ECL detection reagent according to the manufacturer's instructions and incubate with the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities for both neddylated and unneddylated cullins using appropriate software. Normalize the cullin signals to the loading control. The percentage of neddylated cullin can be calculated as: (Intensity of Neddylated Cullin) / (Intensity of Neddylated Cullin + Intensity of Unneddylated Cullin) * 100.

Experimental Workflow and Logical Relationships

Caption: Workflow for Western blot analysis of neddylation using this compound.

Expected Results and Troubleshooting

Expected Results: Upon treatment with this compound, a dose- and time-dependent decrease in the intensity of the upper band (neddylated cullin) and a corresponding increase in the intensity of the lower band (unneddylated cullin) should be observed for susceptible cullins (e.g., CUL1, CUL3).

Troubleshooting:

-

No change in neddylation status:

-

Inactive this compound: Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.

-

Insufficient concentration or treatment time: Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line.

-

Cell line resistance: Some cell lines may have lower DCN1 expression or compensatory mechanisms that reduce their sensitivity to DCN1 inhibition.

-

-

Weak or no signal for cullins:

-

Low protein load: Ensure you are loading a sufficient amount of protein (20-40 µg).

-

Poor antibody performance: Titrate the primary antibody concentration and ensure the secondary antibody is appropriate.

-

Inefficient protein transfer: Verify transfer efficiency using a reversible protein stain like Ponceau S.

-

-

High background:

-

Inadequate blocking: Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).

-

Antibody concentration too high: Reduce the primary or secondary antibody concentration.

-

Insufficient washing: Increase the number or duration of wash steps.

-

By following these detailed protocols and considering the provided troubleshooting tips, researchers can effectively utilize this compound as a valuable tool to investigate the role of neddylation in various biological processes and its potential as a therapeutic target.

References

- 1. Discovery of an Orally Bioavailable Inhibitor of Defective in Cullin Neddylation 1 (DCN1)-mediated Cullin Neddylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Post-translational Modifications in Squamous Cell Carcinomas – Guy Lab [jthammill.createuky.net]

- 3. Determining the Effects of Neddylation on Cullin‐RING Ligase–Dependent Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. Blocking an N-terminal acetylation–dependent protein interaction inhibits an E3 ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective inhibition of cullin 3 neddylation through covalent targeting DCN1 protects mice from acetaminophen-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of a small molecule inhibitor of cullin neddylation that triggers ER stress to induce autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]

- 9. NEDDylated Cullin 3 mediates the adaptive response to topoisomerase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for NAcM-OPT in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo use of NAcM-OPT, a potent and orally bioavailable inhibitor of Defective in Cullin Neddylation 1 (DCN1). The protocols detailed below are based on findings from preclinical mouse models of renal fibrosis, including Unilateral Ureteral Obstruction (UUO) and Unilateral Ischemia-Reperfusion Injury (UIRI).

Data Presentation

The following table summarizes the quantitative dosage data for this compound in in vivo mouse studies.

| Parameter | Details | Reference |

| Compound | This compound | [1][2] |

| Mouse Model | Unilateral Ureteral Obstruction (UUO) | [1] |

| Dosing Regimen | 25 mg/kg and 50 mg/kg | [1] |

| Administration Route | Intragastric administration (Oral Gavage) | [1] |

| Frequency | Daily | [1] |

| Duration | 7 days | [1] |

| Mouse Model | Unilateral Ischemia-Reperfusion Injury (UIRI) | [1] |

| Dosing Regimen | 50 mg/kg | [1] |

| Administration Route | Intragastric administration (Oral Gavage) | [1] |

| Frequency | Daily | [1] |

| Duration | 14 days | [1] |

| Pharmacokinetic Study | Single Dose Pharmacokinetics | [2] |

| Dosing Regimen | 200 mg/kg | [2] |

| Administration Route | Oral | [2] |

| Observation | Plasma concentration of ~3 µM at 1 hour post-administration. | [2] |

Signaling Pathway

This compound functions by inhibiting the protein-protein interaction between DCN1 and the E2 ubiquitin-conjugating enzyme UBE2M. This inhibition blocks the neddylation of cullin proteins, particularly CUL3. The subsequent accumulation of the CRL3 substrate NRF2 leads to the inhibition of the TGFβ-Smad2/3 signaling pathway, a key mediator of fibrosis.

Caption: this compound signaling pathway in renal fibrosis.

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle: 0.5% carboxymethylcellulose (CMC) in sterile water

Procedure:

-

Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.

-

Prepare a 0.5% CMC solution by dissolving carboxymethylcellulose in sterile water.

-

Gradually add the this compound powder to the 0.5% CMC solution while continuously vortexing or stirring to ensure a homogenous suspension.

-

Prepare the formulation fresh daily before administration.

Oral Gavage Administration in Mice

Materials:

-

Prepared this compound suspension

-

Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)

-

Syringes

Procedure:

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.

-

Draw the calculated volume of the this compound suspension into the syringe attached to the gavage needle.

-

Carefully insert the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus. Do not force the needle.

-

Slowly administer the suspension.

-

Gently remove the gavage needle.

-

Monitor the mouse for any signs of distress immediately after the procedure and at regular intervals.

Unilateral Ureteral Obstruction (UUO) Mouse Model Protocol

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Suture material (e.g., 4-0 silk)

Procedure:

-

Anesthetize the mouse.

-

Make a midline abdominal incision to expose the kidneys.

-

Locate the left ureter and carefully ligate it at two points using 4-0 silk suture.

-

Cut the ureter between the two ligatures to ensure complete obstruction.

-

Close the abdominal incision in layers.

-

Administer post-operative analgesics as required.

-

Begin daily oral gavage of this compound (25 or 50 mg/kg) or vehicle one day post-surgery and continue for 7 days.

-

At the end of the treatment period, euthanize the mice and harvest the kidneys for analysis.

Unilateral Ischemia-Reperfusion Injury (UIRI) Mouse Model Protocol

Materials:

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments

-

Microvascular clamp

Procedure:

-

Anesthetize the mouse.

-

Make a flank incision to expose the left kidney.

-

Carefully dissect the renal pedicle.

-

Apply a microvascular clamp to the renal pedicle to induce ischemia for a defined period (e.g., 30-45 minutes).

-

During ischemia, maintain the mouse's body temperature.

-

Remove the clamp to allow reperfusion.

-

Close the incision.

-

Administer post-operative analgesics.

-

Begin daily oral gavage of this compound (50 mg/kg) or vehicle one day post-surgery and continue for 14 days.

-

Euthanize the mice at the end of the study and collect kidney tissue for further analysis.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vivo studies with this compound in mouse models of renal fibrosis.